molecular formula C18H20ClNO2 B1458829 2-(Dibenzylamino)ethyl 2-chloroacetate CAS No. 1823630-84-7

2-(Dibenzylamino)ethyl 2-chloroacetate

Cat. No.: B1458829
CAS No.: 1823630-84-7
M. Wt: 317.8 g/mol
InChI Key: WZBWXVXNQLQEPK-UHFFFAOYSA-N
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Description

2-(Dibenzylamino)ethyl 2-chloroacetate is a useful research compound. Its molecular formula is C18H20ClNO2 and its molecular weight is 317.8 g/mol. The purity is usually 95%.
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Biological Activity

2-(Dibenzylamino)ethyl 2-chloroacetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C17H20ClN
  • CAS Number : 1823630-84-7
  • Molecular Weight : 295.80 g/mol

The compound features a dibenzylamino group attached to an ethyl chain, which is further linked to a chloroacetate moiety. This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antibacterial and anticancer applications. The following sections detail these activities.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of compounds related to this compound. For instance, derivatives with similar structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

CompoundMIC (μM)Bacterial Strain
CD-100.4S. aureus
CD-50.1B. subtilis

These findings suggest that modifications to the dibenzylamine structure can enhance antibacterial properties, potentially leading to the development of new therapeutic agents.

Anticancer Activity

In addition to antibacterial properties, some studies have indicated that compounds derived from or related to this compound may exhibit anticancer effects. For example, certain derivatives have been shown to induce apoptosis in breast cancer cells through mechanisms involving reactive oxygen species generation .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
  • Receptor Binding : It can act as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study synthesized α-substituted N-acetamide derivatives of ciprofloxacin and norfloxacin, revealing that compounds with dibenzylamine moieties exhibited lower activity than expected due to increased steric hindrance .
  • Antiproliferative Effects : Another investigation highlighted that dibenzylamine-containing compounds could suppress tumor growth by inducing apoptosis in malignant cells .

Properties

IUPAC Name

2-(dibenzylamino)ethyl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c19-13-18(21)22-12-11-20(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-10H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBWXVXNQLQEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCOC(=O)CCl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.